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Abstract: This technical guide provides a comprehensive overview of the currently available

thermodynamic data for tungsten trifluoride (WF3). Due to the limited experimental

characterization of this compound, this document primarily presents theoretically derived data

and outlines the general experimental methodologies that would be employed for its

determination. This guide is intended for researchers and professionals requiring an

understanding of the thermodynamic properties of tungsten trifluoride for applications in

materials science, chemical synthesis, and other related fields.

Introduction
Tungsten trifluoride (WF3) is an inorganic compound with the chemical formula F3W.[1][2] It

is one of the tungsten fluorides, a group of compounds that includes the well-characterized

tungsten hexafluoride (WF6), which is widely used in the semiconductor industry.[3][4] Unlike

WF6, tungsten trifluoride is not as extensively studied, and as a result, a comprehensive,

experimentally verified set of thermodynamic data is not readily available in the public domain.

The NIST Chemistry WebBook, a common resource for thermodynamic data, lists tungsten
trifluoride but does not provide thermodynamic properties such as enthalpy of formation,

entropy, or heat capacity.[1]

This guide consolidates the available theoretical data and provides a framework for

understanding the thermodynamic landscape of tungsten trifluoride.
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Thermodynamic Data
The thermodynamic data for tungsten trifluoride is sparse, with most available information

stemming from theoretical calculations rather than direct experimental measurement. A density

functional theory (DFT) study has provided some insights into the thermochemistry of various

tungsten fluorides.

Table 1: Summary of Available Thermodynamic Data for Tungsten Trifluoride (WF3)

Thermodynami
c Property

Symbol Value Units Method

Molecular Weight MW 240.84 g/mol Calculated

Standard

Enthalpy of

Formation (Gas)

ΔfH°(g) Not Available kJ/mol -

Standard Molar

Entropy (Gas)
S°(g) Not Available J/mol·K -

Molar Heat

Capacity (Gas)
Cp(g) Not Available J/mol·K -

Note: As of the date of this publication, specific, experimentally determined values for the

standard enthalpy of formation, standard molar entropy, and molar heat capacity of tungsten
trifluoride are not available in the peer-reviewed literature or major chemical databases. The

data presented in theoretical studies are often calculated and may have uncertainties.

Theoretical Insights
Theoretical studies, such as those employing density functional theory, can provide valuable

estimates of thermodynamic properties where experimental data is lacking. These studies can

also elucidate the electronic structure and bonding within the molecule, which are fundamental

to its thermodynamic behavior. For tungsten trifluoride, theoretical calculations suggest a

ground state with a specific electronic configuration.[3]
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Experimental Protocols for Determination of
Thermodynamic Data
While specific experimental protocols for tungsten trifluoride are not documented, the

following are standard and widely accepted methodologies for determining the thermodynamic

properties of inorganic compounds.

4.1. Calorimetry

Calorimetry is the primary experimental technique for measuring heat changes in chemical and

physical processes, from which thermodynamic data are derived.

Bomb Calorimetry for Enthalpy of Formation:

A sample of tungsten is placed in a crucible within a high-pressure vessel (the "bomb").

The bomb is filled with a known excess of a fluorinating agent, such as fluorine gas.

The bomb is sealed and placed in a container of water of known mass, which acts as a

calorimeter.

The reaction is initiated, and the temperature change of the water is precisely measured.

The heat of reaction is calculated from the temperature change and the heat capacity of

the calorimeter system.

The standard enthalpy of formation of WF3 is then derived from the heat of reaction using

Hess's law.

Adiabatic Calorimetry for Heat Capacity and Entropy:

A sample of solid WF3 is placed in a calorimeter that is thermally isolated from its

surroundings.

A known amount of electrical energy is supplied to the sample, and the resulting

temperature increase is measured.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b13753153?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13753153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The heat capacity is calculated as the ratio of the energy supplied to the temperature

change.

Measurements are made over a range of temperatures, starting from near absolute zero.

The standard molar entropy is then determined by integrating the heat capacity divided by

the temperature (Cp/T) from 0 K to the standard temperature of 298.15 K.

4.2. Effusion Methods with Mass Spectrometry

Knudsen effusion mass spectrometry is a powerful technique for studying the thermodynamics

of vaporization and gas-phase equilibria at high temperatures.

A sample of a tungsten fluoride mixture or a system that produces WF3 at high temperature

is placed in a Knudsen cell, which is a small, thermally stable container with a tiny orifice.

The cell is heated to a high temperature in a vacuum chamber, causing the sample to

vaporize and effuse through the orifice as a molecular beam.

The effusing vapor is ionized, and the ions are analyzed by a mass spectrometer to identify

the species present (e.g., WF3, WF4, etc.) and their relative intensities.

The partial pressures of the gaseous species are determined from the ion intensities.

The equilibrium constants for any gas-phase reactions are calculated from the partial

pressures.

The enthalpy and entropy of reaction are then determined from the temperature dependence

of the equilibrium constants using the van't Hoff equation.

Logical Workflow for Thermodynamic Data Determination
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Caption: Conceptual workflow for the experimental determination of key thermodynamic

properties of tungsten trifluoride.

Relationships in the Tungsten-Fluorine System
Tungsten trifluoride is part of a series of tungsten fluorides, and its thermodynamic properties

are related to those of the other species in this system. For instance, tungsten pentafluoride

(WF5) is known to disproportionate into tungsten tetrafluoride (WF4) and tungsten hexafluoride

(WF6).[5] Understanding the thermodynamics of these equilibria is crucial for controlling the

synthesis and deposition of tungsten-containing materials.

Diagram of Tungsten Fluoride Interconversion
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Caption: Simplified diagram showing the relationships between different tungsten fluorides

through reduction with tungsten metal and disproportionation.

Conclusion
The thermodynamic data for tungsten trifluoride remains largely uncharacterized through

experimental methods. This guide has summarized the limited available information, which is

primarily theoretical. For researchers and professionals in fields where the properties of this

compound are of interest, this document highlights the need for experimental work to establish

a reliable set of thermodynamic data. The outlined experimental protocols provide a roadmap

for how such data could be obtained. A complete and accurate understanding of the

thermodynamics of tungsten trifluoride will be essential for its potential future applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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